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Executive Summary
Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia

Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage

response (DDR).[1] By targeting ATR, ceralasertib disrupts the signaling cascade that manages

replication stress, leading to the accumulation of DNA damage and subsequent cell death,

particularly in cancer cells with a high reliance on the ATR pathway. This technical guide

provides a comprehensive overview of ceralasertib, including its mechanism of action,

preclinical and clinical efficacy, and detailed experimental protocols for its study. The

information presented is intended to support further research and development of this

promising anti-cancer agent.

Introduction to Ceralasertib and the DNA Damage
Response
The DNA damage response is a complex network of signaling pathways that safeguard

genomic integrity.[2] A key player in this network is the ATR kinase, which is activated by single-

stranded DNA (ssDNA) that forms at stalled replication forks and during the repair of DNA

damage.[3] Once activated, ATR phosphorylates a multitude of substrates, most notably

Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize

replication forks.[3]
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Cancer cells often exhibit increased replication stress due to oncogene-driven proliferation and

defects in other DDR pathways, making them particularly dependent on ATR for survival.[4]

This dependency creates a therapeutic window for ATR inhibitors like ceralasertib. By inhibiting

ATR, ceralasertib abrogates the downstream signaling, leading to the collapse of replication

forks, accumulation of DNA double-strand breaks, and ultimately, mitotic catastrophe or

apoptosis.[5]

Ceralasertib has demonstrated significant anti-tumor activity both as a monotherapy and in

combination with DNA-damaging agents such as chemotherapy, radiotherapy, and other

targeted agents like PARP inhibitors.[5][6]

Mechanism of Action of Ceralasertib
Ceralasertib is an ATP-competitive inhibitor of the ATR kinase.[7] Its primary mechanism of

action is the inhibition of ATR's kinase activity, which prevents the phosphorylation of its

downstream targets, including Chk1. This disruption of the ATR-Chk1 signaling axis leads to:

Abrogation of Cell Cycle Checkpoints: Ceralasertib prevents the ATR-mediated cell cycle

arrest (primarily at the G2/M checkpoint), forcing cells with damaged DNA to enter mitosis

prematurely.[5]

Increased Genomic Instability: The inhibition of DNA repair and replication fork stabilization

results in the accumulation of DNA double-strand breaks, a highly lethal form of DNA

damage.[5]

Synthetic Lethality: In tumor cells with pre-existing defects in other DDR pathways (e.g., loss

of ATM or BRCA1/2), the inhibition of ATR can be synthetically lethal.[8]

The pharmacodynamic effects of ceralasertib are characterized by the modulation of key

proteins in the ATR signaling pathway, including the inhibition of CHK1 phosphorylation

(pCHK1) and an increase in markers of DNA damage such as γH2AX and phosphorylated

RAD50 (pRAD50).[1][5]

Quantitative Data on Ceralasertib
Preclinical Activity
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The preclinical efficacy of ceralasertib has been demonstrated in a wide range of cancer cell

lines and in vivo models.

Assay Cell Line/Model Parameter Value Reference

In Vitro Potency Cell-free IC50 1 nM [3]

Human Breast

Cancer Cell

Lines

IC50 < 1 µM

276 Cancer Cell

Lines
Median GI50 1.47 µM [9]

In Vivo Efficacy

(Monotherapy)

H460 and H23

Xenografts
Dose 50 mg/kg, p.o. [3]

Outcome
Tumor Growth

Inhibition
[3]

In Vivo Efficacy

(Combination)
LoVo Xenografts Combination

Ceralasertib (50

mg/kg) + IR (2

Gy)

[3]

Outcome

Enhanced

Efficacy, Avoided

Toxicity

[3]

BRCA2-mutant

TNBC PDX
Combination

Ceralasertib +

Olaparib
[9]

Outcome
Complete Tumor

Regression
[9]

BRCA wild-type

TNBC PDX
Combination

Ceralasertib

(twice daily) +

Increased

Olaparib

[9]

Outcome
Complete Tumor

Regression
[9]
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Clinical Efficacy
Ceralasertib has been evaluated in numerous clinical trials, both as a monotherapy and in

combination with other anti-cancer agents.

Trial

Identifier

Patient

Population
Dose

Overall

Response

Rate

(ORR)

Disease

Control

Rate

(DCR)

Median

Progressi

on-Free

Survival

(PFS)

Reference

NCT02223

923

Advanced

Solid

Tumors

160 mg BD

(intermitten

t)

8% (5

confirmed

PRs)

52% (34

SD)
- [2][10]

NCT03328

273 (Arm

A)

High-Risk

R/R CLL
- 0% - 3.8 months [11]
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Trial

Identifier

Patient

Population

Combinati

on

Overall

Response

Rate

(ORR)

Disease

Control

Rate

(DCR)

Median

Progressi

on-Free

Survival

(PFS)

Reference

NCT03780

608

Advanced

Gastric

Cancer

Ceralaserti

b +

Durvaluma

b

22.6% 58.1% 3.0 months
[4][8][12]

[13]

NCT03462

342

(CAPRI -

Cohort A)

Platinum-

Sensitive,

Recurrent

High-

Grade

Serous

Ovarian

Cancer

Ceralaserti

b +

Olaparib

49% - 8.4 months [1]

NCT03462

342

(CAPRI -

Platinum-

Resistant)

Platinum-

Resistant

High-

Grade

Serous

Ovarian

Cancer

Ceralaserti

b +

Olaparib

0% - 4.2 months [5][14]

NCT02547

614

Refractory

Cancer

(Melanoma

enriched)

Ceralaserti

b +

Paclitaxel

22.6% (all

patients),

33.3%

(melanoma

patients)

-

3.6 months

(melanoma

)

[15][16][17]

NCT02223

923

Advanced

Solid

Tumors

Ceralaserti

b +

Carboplatin

2

confirmed

PRs

53% (18

SD)
-

[18][19][20]

[21]

NCT03328

273 (Arm

High-Risk

R/R CLL

Ceralaserti

b +

100% (all

PRs)

- Not

Reached

[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 18 Tech Support

https://www.jove.com/v/56617/immunofluorescence-microscopy-h2ax-53bp1-for-analyzing-formation
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_S_Ceralasertib_Administration_in_Mouse_Xenograft_Models.pdf
https://www.tandfonline.com/doi/pdf/10.2144/000113738
https://experiments.springernature.com/articles/10.1007/978-1-4939-7187-9_17
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://jitc.bmj.com/content/jitc/10/7/e005041.full.pdf
https://pubmed.ncbi.nlm.nih.gov/35790315/
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://www.thermofisher.com/antibody/product/Phospho-CHK1-Ser345-Antibody-clone-S-48-4-Monoclonal/MA5-15145
http://www.protocol-online.org/prot/Protocols/Xenograft-Tumor-Model-Protocol-3435.html
https://www.creative-bioarray.com/support/cell-viability-assay-protocols.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://pubmed.ncbi.nlm.nih.gov/34301752/
https://research.manchester.ac.uk/files/199596741/1078_0432.CCR_21_1032.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B) Acalabrutin

ib

Pharmacokinetics and Pharmacodynamics
Parameter Species/Context Value/Observation Reference

Absorption (tmax) Humans ~1 hour [19][21]

Terminal Half-life

(t1/2)
Humans 8-11 hours [19][21]

Bioavailability Mice

Dose-dependent,

~two-fold increase

between lowest and

highest doses

[22]

Metabolism Mice Saturable first-pass [22]

Distribution Mice

Rapid and extensive

to most tissues

(except brain and

spinal cord)

[22]

Pharmacodynamic

Markers

Humans (Tumor

Biopsies)

Upregulation of

pRAD50
[19][21]

Humans (PBMCs)
Increased γH2AX

positivity
[2]

Mice (Xenografts)

Dose-dependent

increase in pCHK1,

pRAD50, and γH2AX

[9]

Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability.[16][23][24]

Materials:
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96-well plates

Cancer cell lines of interest

Complete cell culture medium

Ceralasertib stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete

medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Prepare serial dilutions of ceralasertib in complete medium. A typical concentration range to

start with for an ATR inhibitor would be from 1 nM to 10 µM. Include a vehicle-only control

(e.g., DMSO).

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of ceralasertib or vehicle control.

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2

incubator.

Add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for DNA Damage Response Markers
This protocol is a general guideline for the detection of p-CHK1, γH2AX, and p-RAD50.[17][25]

[26]

Materials:

Cell lysates from treated and untreated cells

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

Rabbit anti-phospho-CHK1 (Ser345)

Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)

Rabbit anti-phospho-RAD50 (Ser635)

Antibody to a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

ECL Western Blotting Detection Reagent

Chemiluminescence imaging system
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Procedure:

Treat cells with ceralasertib at the desired concentrations and time points.

Lyse cells in ice-cold RIPA buffer.

Determine protein concentration using a BCA assay.

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST.

Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging

system.

Immunofluorescence for γH2AX Foci
This protocol outlines the detection of γH2AX foci as a marker of DNA double-strand breaks.[2]

[4][12][13][27]

Materials:

Cells grown on coverslips in a multi-well plate

4% paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

DAPI-containing mounting medium

Fluorescence microscope

Procedure:

Treat cells on coverslips with ceralasertib or other DNA damaging agents.

Fix the cells with 4% PFA for 15-30 minutes at room temperature.[2]

Wash the cells three times with PBS.

Permeabilize the cells with permeabilization buffer for 10-30 minutes at room temperature.[2]

Block the cells with blocking buffer for 30-60 minutes at room temperature.

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight

at 4°C.

Wash the cells three times with PBS.

Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room

temperature, protected from light.

Wash the cells three times with PBS.

Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis

software.

Cell Cycle Analysis by Flow Cytometry
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This protocol describes the use of propidium iodide (PI) staining to analyze cell cycle

distribution.[1][3][5][9]

Materials:

Single-cell suspension of treated and untreated cells

Cold 70% ethanol

PBS

PI/RNase A staining solution

Procedure:

Harvest cells and prepare a single-cell suspension.

Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.

Incubate the cells on ice for at least 30 minutes.

Pellet the cells by centrifugation and wash twice with PBS.

Resuspend the cell pellet in PI/RNase A staining solution.

Incubate the cells for 15-30 minutes at room temperature in the dark.

Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M

phases.

In Vivo Subcutaneous Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of ceralasertib

in vivo.[8][18][28]

Materials:
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Immunocompromised mice (e.g., nude or SCID)

Cancer cell line of interest

Matrigel (optional)

Ceralasertib formulation for oral gavage

Calipers for tumor measurement

Procedure:

Prepare a single-cell suspension of the cancer cells in PBS or a mixture of PBS and

Matrigel.

Subcutaneously inject 1-10 million cells into the flank of each mouse.

Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate

tumor volume using the formula: (Length x Width²) / 2.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer ceralasertib or vehicle control to the respective groups via oral gavage at the

desired dose and schedule.

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, immunohistochemistry).
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Caption: ATR signaling pathway and the inhibitory action of ceralasertib.

Experimental Workflow
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Caption: Experimental workflow for Western Blot analysis of DDR markers.
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Caption: Rationale for combination therapy with ceralasertib and a PARP inhibitor.

Conclusion
Ceralasertib represents a significant advancement in the targeted therapy of cancers with

inherent dependencies on the DNA damage response pathway. Its potent and selective

inhibition of ATR kinase has demonstrated promising preclinical and clinical activity, both as a

monotherapy and in combination with a variety of other anti-cancer agents. This technical guide

provides a foundational resource for researchers and drug development professionals, offering

a comprehensive overview of ceralasertib's mechanism of action, a summary of key

quantitative data, and detailed experimental protocols to facilitate further investigation. As our

understanding of the complexities of the DNA damage response in cancer continues to evolve,

ceralasertib stands out as a valuable tool and a promising therapeutic agent with the potential

to improve outcomes for patients with a range of malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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